4-Chloro-1-(2-thienyl)butanone
Description
Properties
Molecular Formula |
C8H9ClOS |
|---|---|
Molecular Weight |
188.67 g/mol |
IUPAC Name |
4-chloro-1-thiophen-2-ylbutan-2-one |
InChI |
InChI=1S/C8H9ClOS/c9-4-3-7(10)6-8-2-1-5-11-8/h1-2,5H,3-4,6H2 |
InChI Key |
GKRPRMLFFJTPKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC(=O)CCCl |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C_7H_8ClOS
- Molecular Weight : Approximately 215.7 g/mol
- Physical State : Clear to dark-colored liquid
- Boiling Point : Specific boiling point not detailed in available sources
The compound's structure consists of a chlorinated carbon chain and a thiophene ring, contributing to its reactivity and potential interactions with biological systems.
Chemistry
4-Chloro-1-(2-thienyl)butanone serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. It is involved in various chemical reactions, including:
- Oxidation : Can be oxidized to form sulfoxides or sulfones.
- Reduction : The carbonyl group can be reduced to an alcohol.
- Substitution : The chlorine atom can be replaced with other nucleophiles.
These reactions allow for the creation of diverse derivatives that can be further explored for their chemical properties and potential applications.
Biology
In biological research, this compound is utilized for studying enzyme inhibition and protein-ligand interactions. Its ability to act as an electrophile enables it to interact with nucleophilic sites on proteins, potentially leading to enzyme activity inhibition. This characteristic is particularly valuable in drug development where modulation of enzyme function is desired.
Medicine
This compound is explored as a precursor for developing therapeutic agents. Its structural characteristics suggest it may effectively interact with various biological targets, making it a candidate for pharmacological studies aimed at treating diseases related to oxidative stress and inflammation.
Industry
In industrial applications, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for formulating products that require specific reactivity or biological activity.
Research indicates that this compound exhibits antioxidant properties, which are essential for neutralizing free radicals that contribute to oxidative stress-related diseases. The thiophene ring enhances its electron-donating ability, further supporting its role as an antioxidant.
Data Tables
Case Study 1: Antioxidant Activity
In vitro studies have demonstrated that this compound exhibits significant antioxidant activity, effectively scavenging free radicals and reducing oxidative stress markers in cellular models.
Case Study 2: Enzyme Inhibition
Research involving enzyme assays has shown that this compound can inhibit specific enzymes involved in inflammatory pathways, suggesting potential therapeutic uses in anti-inflammatory drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Thienyl Butanones
4-Chloro-1-(3-methyl-2-thienyl)-1-butanone
- CAS No.: 157925-24-1
- Molecular Formula : C₉H₁₁ClOS
- Molecular Weight : 202.70 g/mol
- Key Differences : Introduction of a methyl group at the 3-position of the thienyl ring increases steric hindrance and molecular weight. This substitution may alter reactivity in alkylation or cyclization reactions .
3-Chloropropyl 2-thienyl ketone
Aryl-Substituted Butanones
4-Chloro-1-(4-fluorophenyl)butan-1-one
- CAS No.: Not explicitly listed (referenced in cytotoxic agent synthesis).
- Molecular Formula : C₁₀H₁₀ClFO
- Key Differences : Replacement of thienyl with fluorophenyl enhances electron-withdrawing effects, influencing reactivity in N-alkylation reactions. Used to synthesize hybrid compounds with cytotoxic activity against cancer cells .
4-Chloro-1-(2,5-difluorophenyl)butan-1-one
- CAS No.: 1216260-42-2
- Molecular Formula : C₁₀H₉ClF₂O
- Molecular Weight : 218.63 g/mol
- Boiling Point : 293.5±30.0°C (predicted)
- Key Differences : Dual fluorine substitution increases polarity and boiling point compared to the thienyl analog. Likely impacts solubility in organic solvents .
4-Chloro-1-(2-fluorophenyl)-1-oxobutane
- CAS No.: 2823-19-0
- Applications: Known as Haloperidol Impurity 18, highlighting its role in pharmaceutical quality control. Fluorophenyl substitution may alter metabolic stability compared to thienyl derivatives .
Halogenated and Heterocyclic Analogs
2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one
- CAS No.: Not explicitly listed (referenced in research applications).
β-Ketoether and β-Ketosulfide Derivatives
- Example : 2-[(4-Chlorophenyl)thio]-1-(3,4-dimethoxyphenyl)propan-1-one
- Synthesis: Utilizes butanone as a solvent in nucleophilic substitution reactions. Thioether groups enhance sulfur-based reactivity, diverging from the thienyl group’s π-electron system .
Comparative Data Table
Key Findings and Implications
- Structural Influence on Reactivity : Thienyl groups contribute π-electron richness, facilitating electrophilic substitution, whereas fluorophenyl groups enhance electron withdrawal, favoring nucleophilic attacks .
- Biological Activity : Thienyl derivatives are less prevalent in antimicrobial studies compared to triazole or oxadiazole hybrids (e.g., 5-(2-thienyl)-1,3,4-oxadiazoles), which show Gram-positive antibacterial activity .
- Safety Profiles: Halogenated butanones generally exhibit irritant properties, but fluorine substitution may reduce volatility and inhalation risks compared to chlorinated analogs .
Preparation Methods
Reaction Mechanism and Procedure
-
Formation of the Grignard Reagent :
2-Bromothiophene reacts with magnesium in anhydrous tetrahydrofuran (THF) under reflux to form the thienylmagnesium bromide intermediate. -
Nucleophilic Acylation :
The Grignard reagent is then treated with 4-chlorobutanoyl chloride, leading to the formation of the desired ketone. Acidic workup (e.g., dilute HCl) quenches the reaction and protonates the intermediate.
Key Reaction Conditions :
Optimization Challenges
-
Side Reactions : Competing nucleophilic attacks at alternative positions on the thiophene ring may occur, necessitating precise stoichiometry.
-
Purity Control : Column chromatography or recrystallization (using toluene/hexane mixtures) is required to isolate the product.
Comparative Analysis of Methods
*Theorized values based on analogous reactions.
Industrial-Scale Production Insights
Large-scale synthesis prioritizes cost efficiency and safety:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-Chloro-1-(2-thienyl)butanone with high purity?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation of thiophene with 4-chlorobutanoyl chloride in the presence of Lewis acids (e.g., AlCl₃). Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted reagents and byproducts. Confirm purity using GC-MS (electron ionization mode) and compare retention indices with literature values . For enantioselective synthesis, asymmetric reduction of prochiral ketones (e.g., using Candida pseudotropicalis) may be adapted, though reaction conditions (e.g., 28-hour incubation, 0.3% chitosan solvent) require optimization .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of:
- FT-IR : Identify carbonyl (C=O) stretch near 1700–1750 cm⁻¹ and thiophene ring vibrations (~3100 cm⁻¹, C-H stretch) .
- NMR : ¹H NMR should show signals for the thienyl protons (δ 6.8–7.5 ppm, multiplet) and the chlorinated butanone chain (e.g., δ 2.5–3.5 ppm for CH₂Cl) .
- X-ray crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 296 K) resolves bond lengths (C-Cl: ~1.79 Å) and confirms stereochemistry .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods due to potential respiratory irritancy (H314 hazard). Wear nitrile gloves and safety goggles.
- First Aid : In case of skin contact, wash with water for 15 minutes; consult a physician if irritation persists .
- Storage : Store in amber vials under inert gas (N₂/Ar) at 4°C to prevent degradation .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for derivatives of this compound?
- Methodological Answer :
- Dynamic NMR (DNMR) : Resolve conformational equilibria (e.g., rotamers) by varying temperature (e.g., −40°C to 25°C) to slow exchange rates .
- Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to assign ambiguous signals .
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to suppress solvent interference in proton-decoupled spectra .
Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
- pH-Dependent Studies : Prepare buffered solutions (pH 2–12). Hydrolysis is minimized at pH 6–8; acidic conditions promote Cl⁻ elimination .
- Light Sensitivity : UV-Vis spectroscopy (λ = 254 nm) quantifies photodegradation; store in amber glassware .
Q. How does the thienyl substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Electrophilic Aromatic Substitution (EAS) : The electron-rich thienyl group directs electrophiles to the α-position. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ catalyst and arylboronic acids (80°C, 12 h) to functionalize the β-position .
- Computational Insights : Frontier Molecular Orbital (FMO) analysis reveals HOMO localization on the thiophene ring, favoring nucleophilic attacks .
Q. What computational methods predict the thermodynamic properties (e.g., boiling point) of this compound?
- Methodological Answer :
- Group Contribution Methods : Estimate boiling point using Joback’s method (error ±5%). Experimental values (e.g., 357–362 K at 0.027 bar) align with reduced-pressure distillation data .
- Molecular Dynamics (MD) : Simulate vapor-liquid equilibria (TraPPE force field) to predict phase behavior under non-ideal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
